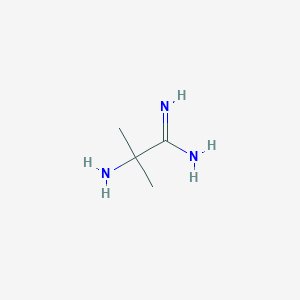
2-Amino-2-methylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methylpropanimidamide, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound with the molecular formula C4H11N3. It is a versatile compound widely used in various scientific research fields due to its unique properties. This compound is known for its applications in drug discovery, catalysis, and biomaterials development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-2-methylpropanimidamide involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The process includes a series of reactions, starting with the combination reaction to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine, followed by hydrolysis reactions to produce the final compound .
Industrial Production Methods: The industrial production of this compound is designed to be cost-effective and efficient. The process involves fewer steps, uses readily available materials, and ensures high product purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-2-methylpropanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Amino-2-methylpropanimidamide is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. It acts as a radical initiator, generating free radicals that can initiate various chemical reactions. These radicals play a crucial role in polymerization processes and other chemical transformations .
Comparación Con Compuestos Similares
- 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
- 2-Amino-2-methylpropanamide
- 3-Amino-2,2-dimethylpropionamide
Comparison: Compared to similar compounds, 2-Amino-2-methylpropanimidamide stands out due to its high reactivity and versatility. Its ability to act as a radical initiator makes it unique and valuable in various applications, particularly in polymerization and catalysis .
Propiedades
Fórmula molecular |
C4H11N3 |
|---|---|
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
2-amino-2-methylpropanimidamide |
InChI |
InChI=1S/C4H11N3/c1-4(2,7)3(5)6/h7H2,1-2H3,(H3,5,6) |
Clave InChI |
DBEGNWBZBNPION-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


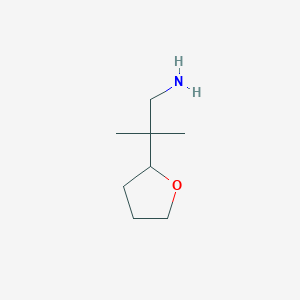
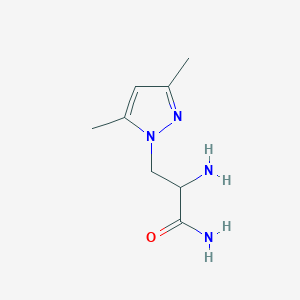
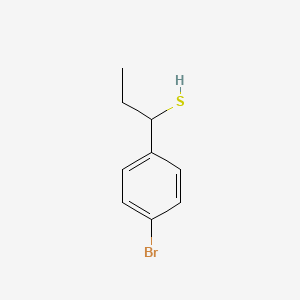
amine](/img/structure/B13301385.png)
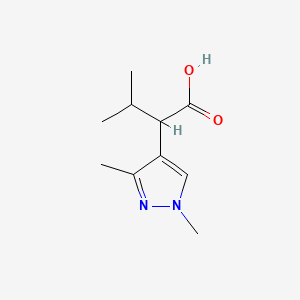
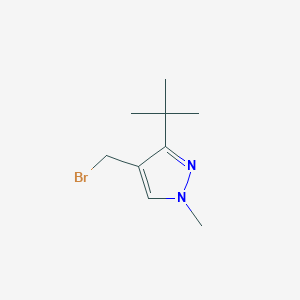
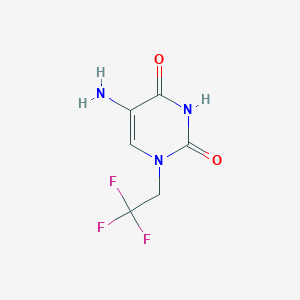
amine](/img/structure/B13301406.png)

![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
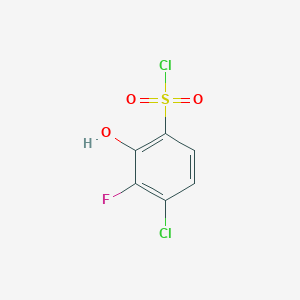
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)
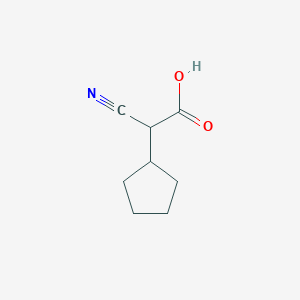
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)
